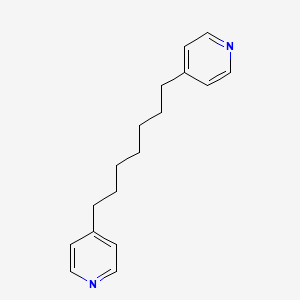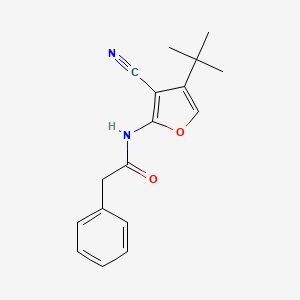
4-(7-Pyridin-4-ylheptyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Pyridin-4-ylheptyl)pyridine is an organic compound with the molecular formula C₁₇H₂₂N₂. It consists of a heptane chain with pyridyl groups attached at the 1 and 7 positions. This compound is part of the bipyridine family, which is known for its ability to form coordination complexes with metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(7-Pyridin-4-ylheptyl)pyridine can be synthesized through various methods, including:
Suzuki Coupling: This method involves the cross-coupling of pyridyl boronic acids with heptane dihalides in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses pyridyl stannanes and heptane dihalides with a palladium catalyst.
Negishi Coupling: This method involves the use of pyridyl zinc reagents and heptane dihalides with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(7-Pyridin-4-ylheptyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Pyridyl ketones.
Reduction: Piperidyl derivatives.
Substitution: Various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
4-(7-Pyridin-4-ylheptyl)pyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(7-Pyridin-4-ylheptyl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The pyridyl groups can engage in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to molecular targets .
Comparación Con Compuestos Similares
4-(7-Pyridin-4-ylheptyl)pyridine can be compared with other bipyridine derivatives, such as:
1,2-Bis(4-pyridyl)ethane: Similar structure but with a shorter ethane linker.
1,4-Bis(4-pyridyl)butane: Contains a butane linker, offering different coordination properties.
1,6-Bis(4-pyridyl)hexane: Features a hexane linker, providing intermediate properties between ethane and heptane derivatives.
The uniqueness of this compound lies in its longer heptane linker, which allows for greater flexibility and spatial separation of the pyridyl groups, making it suitable for specific applications in coordination chemistry and materials science .
Propiedades
IUPAC Name |
4-(7-pyridin-4-ylheptyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1(2-4-6-16-8-12-18-13-9-16)3-5-7-17-10-14-19-15-11-17/h8-15H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTLBIVDTSFVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-4-[(4-methylcyclohexyl)amino]-1,5-dihydrofuro[3,4-f][2]benzofuran-3,7-dione](/img/structure/B8042240.png)
![4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide](/img/structure/B8042242.png)


![N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide](/img/structure/B8042262.png)

![phenyl N-[1-(phenoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B8042275.png)

![N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B8042287.png)

![2-[4-[[4-[(2-Amino-2-oxoethyl)amino]phenyl]methyl]anilino]acetamide](/img/structure/B8042303.png)


